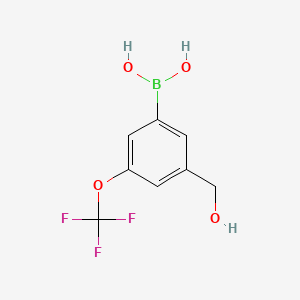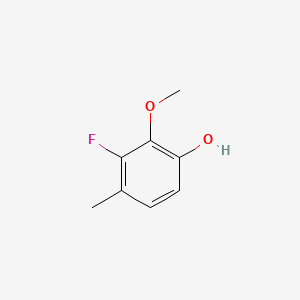
3-Fluoro-2-methoxy-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methoxy-4-methylphenol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-4-methylphenol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenol ring. The methoxy and methyl groups can be added through alkylation reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to ensure the desired substitution pattern and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The choice of reagents and reaction conditions is tailored to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine, methoxy, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-Fluoro-2-methoxy-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-4-methylphenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and ability to form hydrogen bonds. This can influence its binding to enzymes and receptors, affecting various biochemical pathways. The methoxy and methyl groups also contribute to its overall chemical behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenol
- 4-Fluoro-2-methoxy-3-methylphenol
- 2-Fluoro-4-methylphenol
Uniqueness
3-Fluoro-2-methoxy-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical propertiesCompared to similar compounds, it may exhibit different biological activities and chemical behaviors .
Properties
Molecular Formula |
C8H9FO2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
3-fluoro-2-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4,10H,1-2H3 |
InChI Key |
MYIIKPKDRKVWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


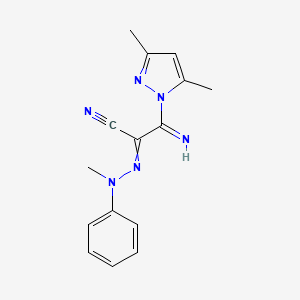
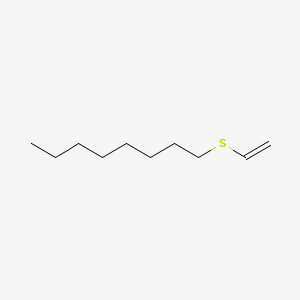
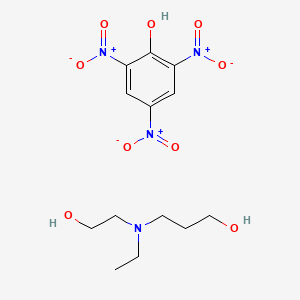
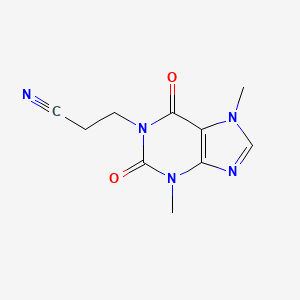


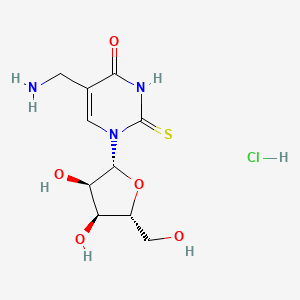
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)
![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
